Scientific Field: Organic Chemistry
Summary of Application: The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds . “2-(Tributylstannyl)pyrimidine” is an organotin compound used in this reaction .
Methods of Application: The Stille reaction typically involves a palladium catalyst and a tin compound, such as “2-(Tributylstannyl)pyrimidine”. The reaction conditions can vary depending on the specific substrates used .
Results or Outcomes: The Stille reaction has been widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Scientific Field: Medicinal Chemistry
Summary of Application: “2-(Tributylstannyl)pyrimidine” can be used as a precursor in the synthesis of 2-aminopyridine oxazolidinones, which are potent and selective tankyrase (TNKS) inhibitors . It can also be used in the synthesis of canagliflozin, a novel inhibitor for sodium-dependent glucose cotransporter .
Methods of Application: The synthesis of these compounds typically involves a series of organic reactions, including Stille coupling. The specific procedures and conditions can vary depending on the desired product .
Results or Outcomes: The resulting tankyrase inhibitors have shown potential in cancer therapy by targeting the Wnt signaling pathway . Canagliflozin is an FDA-approved drug used in the treatment of type 2 diabetes .
Scientific Field: Organosilicon Chemistry
Summary of Application: “2-(Tributylstannyl)pyrimidine” can be used in the preparation of various (2-pyrimidyl)silanes . These compounds are often used in the synthesis of silicon-based materials and in the development of new synthetic methodologies .
Methods of Application: The specific procedures and conditions for the synthesis of (2-pyrimidyl)silanes can vary depending on the desired product .
Results or Outcomes: The resulting (2-pyrimidyl)silanes can be used in a variety of applications, including the synthesis of complex organic molecules and the development of new materials .
Scientific Field: Organometallic Chemistry
Summary of Application: “2-(Tributylstannyl)pyrimidine” can serve as a precursor in the synthesis of other organotin compounds . These compounds have a wide range of applications in organic synthesis .
Methods of Application: The synthesis of these compounds typically involves a series of organic reactions. The specific procedures and conditions can vary depending on the desired product .
Results or Outcomes: The resulting organotin compounds can be used in a variety of reactions, including Stille coupling and other cross-coupling reactions .
2-(Tributylstannyl)pyrimidine is an organotin compound with the molecular formula C₁₆H₃₀N₂Sn. This compound features a pyrimidine ring substituted at the 2-position with a tributylstannyl group. Organotin compounds, including 2-(Tributylstannyl)pyrimidine, are known for their diverse chemical properties and applications in organic synthesis, particularly in coupling reactions such as the Stille reaction . The presence of the tributylstannyl group enhances the compound's reactivity, making it a valuable intermediate in various synthetic pathways.
2-(Tributylstannyl)pyrimidine itself does not possess any inherent biological activity. Its primary function is as a chemical building block for the synthesis of more complex molecules that might have specific biological properties.
Organotin compounds can exhibit various degrees of toxicity. Tributyltin, the group attached to the pyrimidine ring in this molecule, is considered to be a toxic compound with potential environmental and human health concerns []. Detailed information on the specific hazards associated with 2-(Tributylstannyl)pyrimidine is limited. However, due to the presence of tributyltin, it is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
2-(Tributylstannyl)pyrimidine is primarily utilized in cross-coupling reactions, notably the Stille coupling reaction. In this reaction, it acts as a nucleophile, reacting with organic halides to form new carbon-carbon bonds. The general reaction can be represented as follows:
where R is an organic group and X is a halide (such as bromine or iodine). This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
The synthesis of 2-(Tributylstannyl)pyrimidine typically involves the reaction of tributyltin chloride with a suitable pyrimidine derivative. A common method includes:
This method allows for the efficient formation of the desired organotin compound .
2-(Tributylstannyl)pyrimidine finds applications in various fields:
Studies on 2-(Tributylstannyl)pyrimidine's interactions focus on its binding affinity to biological targets, particularly nucleic acids. Its ability to mimic guanine allows it to potentially disrupt RNA processes. Further research is needed to fully elucidate its mechanism of action and interactions at the molecular level .
Several compounds share structural similarities with 2-(Tributylstannyl)pyrimidine, particularly other organotin derivatives and pyrimidine-based compounds. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Tributylstannane | Organotin | Used in various coupling reactions; less reactive than 2-(Tributylstannyl)pyrimidine. |
2-(Triphenyltin)pyrimidine | Organotin | Similar reactivity but different substituents; often used in similar synthetic applications. |
5-Fluorouracil | Pyrimidine derivative | Anticancer drug; shares biological activity but lacks organotin functionality. |
2-Aminopyrimidine | Pyrimidine derivative | Exhibits different biological activities; lacks stannyl group which affects reactivity. |
The uniqueness of 2-(Tributylstannyl)pyrimidine lies in its combination of organotin chemistry and pyrimidine structure, enhancing its reactivity and potential biological applications compared to other similar compounds .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard